molecular formula C10H12FN B2882093 trans-3-(3-Fluorophenyl)cyclobutanamine CAS No. 1156296-01-3

trans-3-(3-Fluorophenyl)cyclobutanamine

Cat. No.: B2882093
CAS No.: 1156296-01-3
M. Wt: 165.211
InChI Key: XSLDMMJERZWYLX-UHFFFAOYSA-N
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Description

trans-3-(3-Fluorophenyl)cyclobutanamine: is an organic compound with the molecular formula C10H12FN. It is a cyclobutanamine derivative where a fluorophenyl group is attached to the third carbon of the cyclobutane ring in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired cyclobutanamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(3-Fluorophenyl)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Investigated for its potential use in the treatment of neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of trans-3-(3-Fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    trans-3-(4-Fluorophenyl)cyclobutanamine: Similar structure but with the fluorine atom in the para position.

    cis-3-(3-Fluorophenyl)cyclobutanamine: Similar structure but with a cis configuration.

    3-(3-Fluorophenyl)cyclobutanone: A ketone derivative of the compound.

Uniqueness: trans-3-(3-Fluorophenyl)cyclobutanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The trans configuration may result in different binding affinities and selectivities compared to its cis counterpart .

Properties

IUPAC Name

3-(3-fluorophenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDMMJERZWYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268075
Record name Cyclobutanamine, 3-(3-fluorophenyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-53-5
Record name Cyclobutanamine, 3-(3-fluorophenyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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